molecular formula C22H18N4O3 B12881866 N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide CAS No. 648430-65-3

N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide

Cat. No.: B12881866
CAS No.: 648430-65-3
M. Wt: 386.4 g/mol
InChI Key: DYOBMZKCIZUZDR-UHFFFAOYSA-N
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Description

N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.

    Coupling with Benzamide: The final step involves coupling the pyrazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitrophenyl and pyrazole derivatives on biological systems.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(5-(2-Aminophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-(5-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(4-(5-(2-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties and reactivity. This makes it a valuable compound for studying the effects of nitro groups in various chemical and biological contexts.

Properties

CAS No.

648430-65-3

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-[5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C22H18N4O3/c27-22(16-6-2-1-3-7-16)23-17-12-10-15(11-13-17)19-14-20(25-24-19)18-8-4-5-9-21(18)26(28)29/h1-13,20,25H,14H2,(H,23,27)

InChI Key

DYOBMZKCIZUZDR-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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